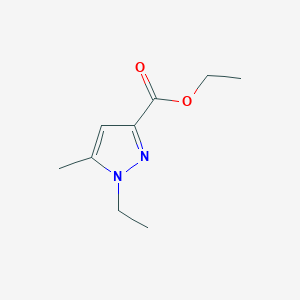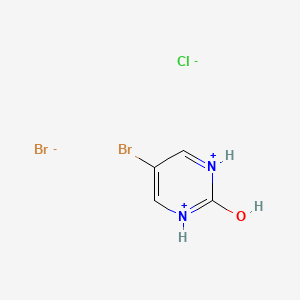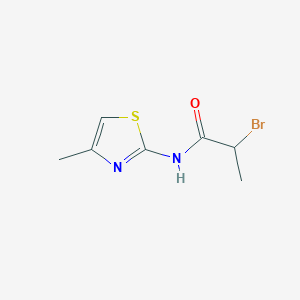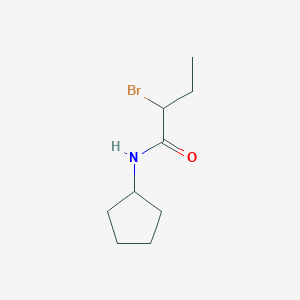
3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a 3-fluoro-4-methoxyphenyl group and an amine group. The hydrochloride indicates that this compound is a hydrochloride salt, which means it likely formed through a reaction with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms. The 3-fluoro-4-methoxyphenyl group would add additional complexity to the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
One of the primary applications of "3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride" is in the synthesis of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. Shingare et al. (2017) synthesized derivatives like 5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole from 3-fluoro-4-methoxy acetophenone. These compounds were screened for their antibacterial activity, with some showing excellent potential as antibacterial agents. This research highlights the significance of such compounds in developing new therapeutic agents (Shingare et al., 2017).
Antimicrobial Studies
Another significant application is in antimicrobial studies. Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel compounds. These compounds were screened for in vitro antimicrobial activity, with several showing excellent activity compared to other derivatives. This study underscores the potential of such compounds in antimicrobial therapy (Puthran et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-15-9-3-2-6(4-7(9)11)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUQPGBQJYWALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)








